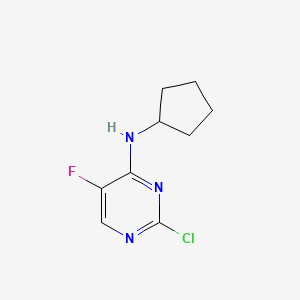
2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine
概要
説明
Synthesis Analysis
2-Chloro-5-fluoropyrimidine can be used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of K2CO3, via C-N bond forming reaction . It can also be used in the synthesis of benzamide scaffolds as potent antagonists against P2X7 receptors .Molecular Structure Analysis
The molecular structure of 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can be used to prepare 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of K2CO3 . It can also be used in the synthesis of benzamide scaffolds as potent antagonists against P2X7 receptors .Physical and Chemical Properties Analysis
The compound has a molecular weight of 215.65 g/mol. Other physical and chemical properties like boiling point and density are not available in the retrieved resources.科学的研究の応用
Synthesis and Potential as Kinase Inhibitors
2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine, as a derivative of 2,4-disubstituted-5-fluoropyrimidine, shows potential as a kinase inhibitor. This compound is part of a broader group of biologically active molecules including anticancer agents like 5-fluorouracil. Its synthesis involves regioselective substitution and is geared towards the discovery of new kinase inhibitors (Wada et al., 2012).
Amination Reactions and ANRORC Mechanism
The compound is involved in amination reactions, particularly with potassium amide in liquid ammonia. This reaction demonstrates the occurrence of the ANRORC mechanism, which is significant in the synthesis of aminated pyrimidine compounds (Valk et al., 2010).
Anti-HIV-1 Evaluation
In the context of antiviral research, derivatives of this compound have been synthesized and evaluated for their effectiveness against HIV-1. This research underlines the compound's relevance in developing non-nucleoside reverse transcriptase inhibitors for HIV treatment (Loksha et al., 2016).
Application in Directed Lithiation
The compound has also been utilized in the context of directed lithiation, a process that is significant in organic synthesis for creating various disubstituted pyridines. Its reactivity with nucleophiles such as water, methylate, and amines has been explored, highlighting its versatility in organic synthesis (Marsais et al., 1988).
Development of Deoxycytidine Kinase Inhibitors
Additionally, this compound is a key intermediate in the synthesis of potent deoxycytidine kinase (dCK) inhibitors, a new class of compounds with significant implications in cancer therapy (Zhang et al., 2009).
Safety and Hazards
作用機序
Target of Action
It is known that pyrimidine derivatives can interact with various biological targets, including enzymes and receptors .
Mode of Action
It is known that pyrimidine derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor signaling .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biochemical processes, including dna synthesis and signal transduction .
Pharmacokinetics
The compound’s molecular weight (27656 g/mol) suggests that it may have good bioavailability .
Result of Action
Pyrimidine derivatives are known to have a wide range of biological effects, including anti-inflammatory and antiviral activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity .
生化学分析
Biochemical Properties
2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are critical for regulating cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to downstream effects on cellular processes. For instance, this compound may inhibit specific kinases, thereby modulating signal transduction pathways that control cell growth and differentiation .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In certain cell types, this compound has been observed to induce apoptosis, a programmed cell death process, by activating pro-apoptotic signaling cascades. Additionally, this compound can affect cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their function. For example, this compound may inhibit the activity of certain kinases by occupying their ATP-binding sites, preventing phosphorylation events that are essential for signal transduction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged experimental use. Degradation can occur under certain environmental factors, such as exposure to light or extreme pH levels. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some cells exhibiting sustained changes in signaling pathways and metabolic activity following prolonged exposure to this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as reducing tumor growth or modulating immune responses. Higher doses can lead to toxic or adverse effects, including organ damage or systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing significant harm. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, accumulating in specific cellular compartments or tissues. The localization and accumulation of this compound can influence its biological activity, with higher concentrations potentially leading to enhanced effects on target cells or tissues .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, cytoplasm, or other organelles, where it exerts its effects on cellular processes. The activity and function of this compound can be influenced by its subcellular localization, with different compartments providing distinct microenvironments that modulate its interactions with biomolecules .
特性
IUPAC Name |
2-chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN3/c10-9-12-5-7(11)8(14-9)13-6-3-1-2-4-6/h5-6H,1-4H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWNTIIEAVMVKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC(=NC=C2F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101240052 | |
| Record name | 2-Chloro-N-cyclopentyl-5-fluoro-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101240052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338495-23-0 | |
| Record name | 2-Chloro-N-cyclopentyl-5-fluoro-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338495-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-cyclopentyl-5-fluoro-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101240052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


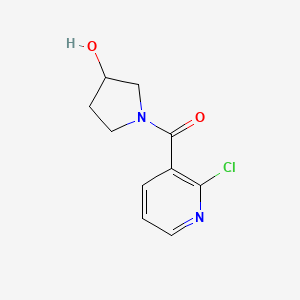
![2-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426404.png)
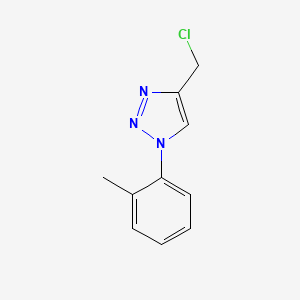
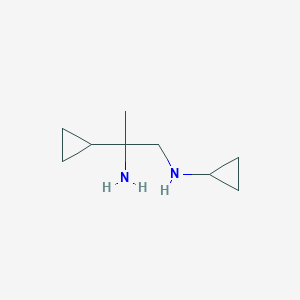

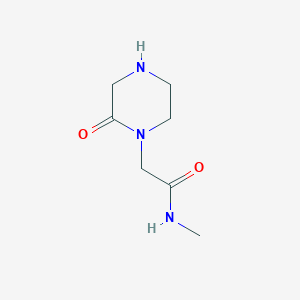
![Methyl (2S,4S)-4-[(cyclopropylcarbonyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426410.png)
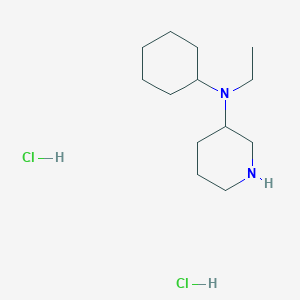
![Methyl (2S,4S)-4-[(5-chloro[1,1'-biphenyl]-2-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426415.png)
![4-[2-(3-Methylpyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1426417.png)
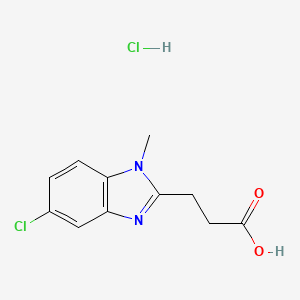
![3-Chloro[1,1'-biphenyl]-4-yl 3-pyrrolidinylmethyl-ether hydrochloride](/img/structure/B1426419.png)
![2-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1426420.png)
![Methyl (2S,4S)-4-[(2-phenylacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426423.png)
